DREADD hM3Dq Selectivity Over Native hM3 Receptor: Perlapine vs. CNO and Olanzapine
Perlapine activates the engineered hM3Dq DREADD with an EC50 of 2.8 nM, while its EC50 for the native human M3 muscarinic receptor is >30 µM, resulting in an exceptional >10,000-fold selectivity window [1]. This is a critical advantage over alternative DREADD actuators. Olanzapine has been identified as an hM4Di agonist, but its potency and selectivity for the Gq-coupled hM3Dq receptor are not comparable to Perlapine's, making it unsuitable for experiments requiring Gq-mediated neuronal excitation [2]. The classic DREADD actuator, clozapine-N-oxide (CNO), carries the significant risk of back-metabolism to the psychoactive compound clozapine in vivo, potentially confounding behavioral outcomes; Perlapine's distinct metabolic pathway eliminates this specific confounding variable .
| Evidence Dimension | DREADD agonist potency (EC50) and selectivity for engineered receptor over wild-type |
|---|---|
| Target Compound Data | EC50 for hM3Dq: 2.8 nM; EC50 for native hM3: >30 µM |
| Comparator Or Baseline | Selectivity Ratio (hM3 EC50 / hM3Dq EC50): >10,714-fold for Perlapine; Comparator (Olanzapine): Not a potent hM3Dq agonist; Comparator (CNO): Metabolizes to clozapine in vivo |
| Quantified Difference | >10,000-fold higher selectivity for hM3Dq over hM3 versus alternative compounds. |
| Conditions | In vitro functional assays on human recombinant receptors (hM3Dq and hM3). |
Why This Matters
For chemogenetics researchers, this unparalleled selectivity ensures that observed in vivo phenotypes are solely attributable to the activation of the targeted neuronal population, free from off-target muscarinic side effects or confounding drug metabolites.
- [1] Chen X, Choo H, Huang XP, et al. The first structure-activity relationship studies for designer receptors exclusively activated by designer drugs. ACS Chem Neurosci. 2015;6(3):476-84. View Source
- [2] Weston M, Kaserer T, Wu A, et al. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics. Sci Adv. 2019;5(4):eaaw1567. View Source
